4-(4-nitrophenyl)-1H-pyrazole
Overview
Description
4-(4-Nitrophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a nitrophenyl group at the fourth position
Mechanism of Action
Target of Action
Related compounds such as 4-nitrophenyl phosphate have been found to interact with proteins like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 in humans .
Mode of Action
It’s worth noting that nitrophenol compounds have been studied for their catalytic reduction properties . In a similar vein, 4-nitrophenyl derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine, an excitatory neurotransmitter .
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol (2C4NP) is degraded via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .
Pharmacokinetics
A study on 18 derivatives of p-nitrophenyl hydrazones, which could be structurally similar, has predicted their drug-likeness and adme properties .
Result of Action
The fluorescence of silicon nanoparticles can be regulated by 4-nitrophenol, which has been used to detect α-glucosidase activity .
Action Environment
The environment can influence the action, efficacy, and stability of 4-(4-nitrophenyl)-1H-pyrazole. For instance, the catalytic reduction of 4-nitrophenol, a related compound, has been studied in the presence of various reducing agents and nanostructured materials .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(4-nitrophenyl)-1H-pyrazole is not well-defined. It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to confirm these hypotheses and elucidate the precise molecular mechanisms involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The pyrazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: 4-(4-aminophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the development of materials with specific properties, such as dyes and pigments.
Comparison with Similar Compounds
4-(4-Nitrophenyl)-1H-1,2,3-triazole: Similar structure with a triazole ring instead of a pyrazole ring.
4-(4-Nitrophenyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
4-(4-Nitrophenyl)-1H-pyrrole: Features a pyrrole ring instead of a pyrazole ring.
Uniqueness: 4-(4-Nitrophenyl)-1H-pyrazole is unique due to its specific electronic and steric properties conferred by the pyrazole ring and the nitrophenyl group
Properties
IUPAC Name |
4-(4-nitrophenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-3-1-7(2-4-9)8-5-10-11-6-8/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNBVJYDTGBDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375542 | |
Record name | 4-(4-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114474-26-9 | |
Record name | 4-(4-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Nitrophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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